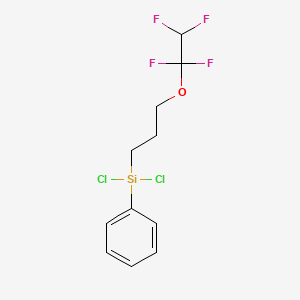
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- is a chemical compound with the molecular formula C11H12Cl2F4OSi . It is known for its unique structure, which includes a silane group bonded to a dichlorophenyl group and a tetrafluoroethoxypropyl group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- typically involves the reaction of dichlorophenylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and medical imaging.
Mechanism of Action
The mechanism of action of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- involves its interaction with molecular targets through its silane and phenyl groups. These interactions can lead to the formation of stable complexes with various substrates, enhancing their chemical reactivity and stability. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms .
Comparison with Similar Compounds
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- can be compared with other similar compounds, such as:
Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane: This compound has a similar structure but contains three chlorine atoms instead of two.
Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane: This compound has ethoxy groups instead of chlorine atoms. The uniqueness of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- lies in its combination of dichlorophenyl and tetrafluoroethoxypropyl groups, which impart distinctive chemical properties and reactivity.
Properties
CAS No. |
731-21-5 |
|---|---|
Molecular Formula |
C11H12Cl2F4OSi |
Molecular Weight |
335.19 g/mol |
IUPAC Name |
dichloro-phenyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C11H12Cl2F4OSi/c12-19(13,9-5-2-1-3-6-9)8-4-7-18-11(16,17)10(14)15/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
UCWDQUPXYVFXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
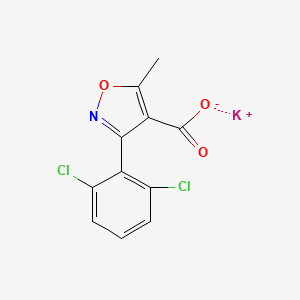
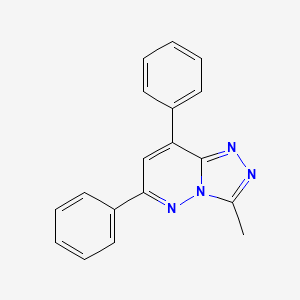
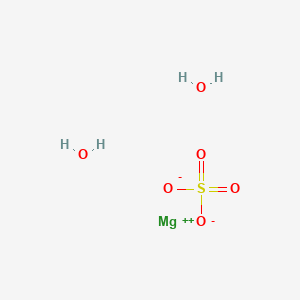
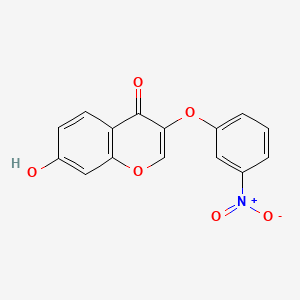
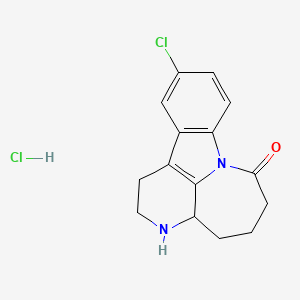
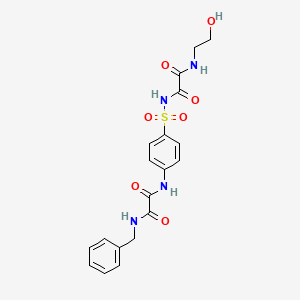
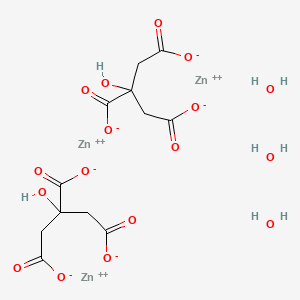
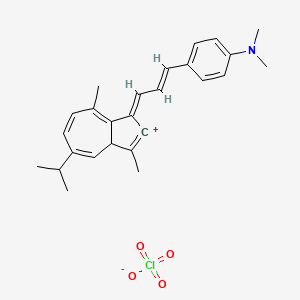
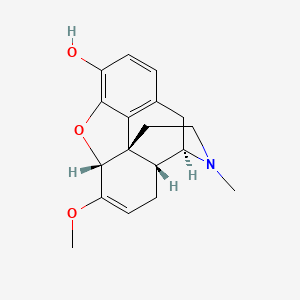
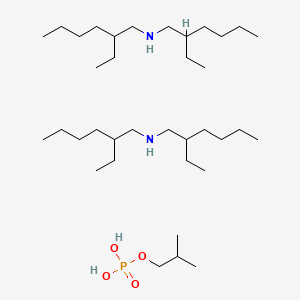
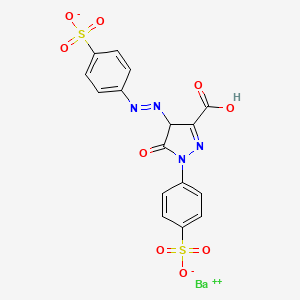
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
